molecular formula C24H25ClN2O4 B2698584 1-(2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 903869-65-8

1-(2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Cat. No. B2698584
M. Wt: 440.92
InChI Key: KXKDDUIFDSALCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25ClN2O4 and its molecular weight is 440.92. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Approaches : Research has shown diverse methods for synthesizing coumarin derivatives, highlighting the importance of these compounds in medicinal chemistry. For instance, innovative coumarin derivatives containing the thiazolidin-4-one ring have been synthesized, showcasing a method that starts with ethyl 2-oxo2H-chromene-3-carboxylate as a key intermediate. These compounds are then tested for their antibacterial activity, demonstrating the potential for developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

  • Biological Evaluation : Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized and showed antibacterial effects against both Gram-negative and Gram-positive bacteria. The study underlines the chemical's potential in developing new antibacterial agents (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).

Pharmacological Applications

  • Antagonist and Receptor Interaction : An in-depth molecular interaction study of a similar antagonist with the CB1 cannabinoid receptor was conducted. This research provided insights into the antagonist's conformational preferences and potential binding interactions with the receptor, which could inform the development of new therapeutic compounds targeting cannabinoid receptors (Shim et al., 2002).

  • Anticonvulsant Properties : The crystal structures of anticonvulsant enaminones were determined, shedding light on their potential mechanisms of action through the analysis of hydrogen bonding patterns. This structural analysis contributes to understanding how such compounds can be optimized for better therapeutic efficacy (Kubicki, Bassyouni, & Codding, 2000).

Antitumor and Antioxidant Activities

  • Cytotoxic Activity : Research into the cytotoxic activity of benzothiophenes and chromene derivatives against cancer cell lines has highlighted the potential of these compounds in cancer therapy. For example, a study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile demonstrated promising cytotoxic activities against various human cancer cell lines, underscoring the potential for developing new anticancer agents (El Gaafary et al., 2021).

properties

IUPAC Name

1-[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c1-15-22(16-2-4-18(25)5-3-16)23(28)20-7-6-19(14-21(20)31-15)30-13-12-27-10-8-17(9-11-27)24(26)29/h2-7,14,17H,8-13H2,1H3,(H2,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKDDUIFDSALCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

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